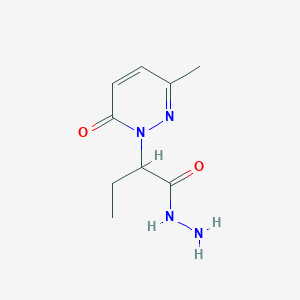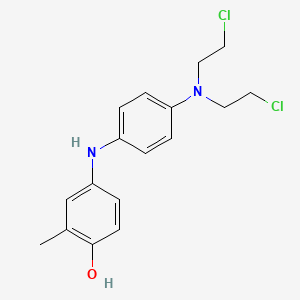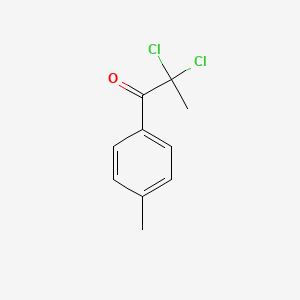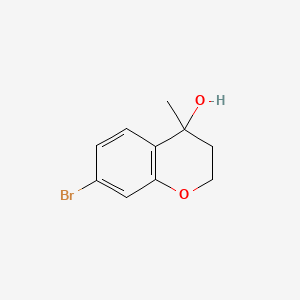
1(6H)-Pyridazineacetic acid, alpha-ethyl-3-methyl-6-oxo-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(6H)-Pyridazineacetic acid, alpha-ethyl-3-methyl-6-oxo-, hydrazide is a complex organic compound belonging to the pyridazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazineacetic acid, alpha-ethyl-3-methyl-6-oxo-, hydrazide typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining pyridazine derivatives with acetic acid derivatives under acidic or basic conditions.
Hydrazide Formation: Reacting the intermediate compounds with hydrazine or hydrazine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1(6H)-Pyridazineacetic acid, alpha-ethyl-3-methyl-6-oxo-, hydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1(6H)-Pyridazineacetic acid, alpha-ethyl-3-methyl-6-oxo-, hydrazide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine core structures.
Hydrazide Derivatives: Compounds containing hydrazide functional groups.
Uniqueness
1(6H)-Pyridazineacetic acid, alpha-ethyl-3-methyl-6-oxo-, hydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63918-41-2 |
|---|---|
Molekularformel |
C9H14N4O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(3-methyl-6-oxopyridazin-1-yl)butanehydrazide |
InChI |
InChI=1S/C9H14N4O2/c1-3-7(9(15)11-10)13-8(14)5-4-6(2)12-13/h4-5,7H,3,10H2,1-2H3,(H,11,15) |
InChI-Schlüssel |
SNYMRNRXVHZLAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NN)N1C(=O)C=CC(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)

![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)




